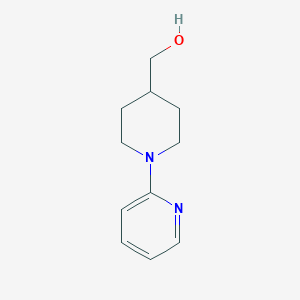

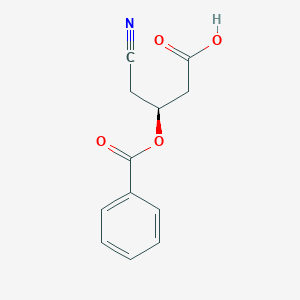

(1-(Pyridin-4-YL)piperidin-4-YL)methanol

Übersicht

Beschreibung

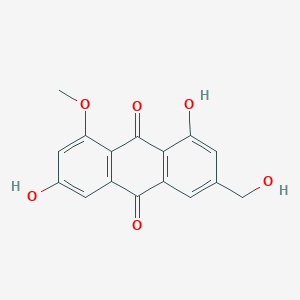

“(1-(Pyridin-4-YL)piperidin-4-YL)methanol” is a compound with the molecular formula C11H17N3. It has an average mass of 191.273 Da and a monoisotopic mass of 191.142242 Da .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . For instance, a related compound, ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate, was synthesized using lithium aluminum hydride in tetrahydrofuran .Physical And Chemical Properties Analysis

“this compound” has a density of 1.1±0.1 g/cm³, a boiling point of 338.4±12.0 °C at 760 mmHg, and a flash point of 158.4±19.6 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

(1-(Pyridin-4-YL)piperidin-4-YL)methanol has been extensively studied for its synthesis and structural characterization. For instance, Wu Feng (2011) synthesized a novel compound using malononitrile, 4-methoxybenzaldehyde, and piperidine in methanol, demonstrating the potential for creating complex structures with this compound (Wu Feng, 2011). Additionally, research by H. R. Girish et al. (2008) focused on the synthesis and crystal structure of a compound related to this compound, providing insights into its molecular arrangement and potential applications (H. R. Girish et al., 2008).

Catalysis and Chemical Reactions

The compound has been explored in the context of catalysis and chemical reactions. B. Ágai et al. (2004) developed a method involving the compound for scalable and environmentally benign synthesis of substituted benzylpiperidines, demonstrating its utility in organic synthesis (B. Ágai et al., 2004). Furthermore, Anthony Kermagoret and P. Braunstein (2008) synthesized nickel complexes with bidentate N,O-type ligands, including a derivative of this compound, showcasing its potential in metal-organic chemistry (Anthony Kermagoret & P. Braunstein, 2008).

Molecular Structure Studies

Several studies have been conducted on the molecular structure of compounds related to this compound. For example, S. Naveen et al. (2015) and S. B. Benakaprasad et al. (2007) performed characterization and crystal structure studies of similar compounds, contributing to a better understanding of the molecular geometry and crystalline forms of these types of compounds (S. Naveen et al., 2015), (S. B. Benakaprasad et al., 2007).

Corrosion Inhibition

Qisheng Ma et al. (2017) explored the use of derivatives of this compound as corrosion inhibitors for mild steel in acidic media. Their findings suggest potential applications in industrial corrosion protection (Qisheng Ma et al., 2017).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of (1-(Pyridin-4-YL)piperidin-4-YL)methanol is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth by transmitting signals from the cell membrane to the nucleus.

Biochemical Pathways

Given its target, it is likely involved in theRaf/MEK/ERK pathway , which is crucial for cell division and differentiation .

Result of Action

The molecular and cellular effects of the compound’s action are not well-documented. Given its target, it may influence cell growth and proliferation. More research is needed to confirm these effects .

Eigenschaften

IUPAC Name |

(1-pyridin-4-ylpiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c14-9-10-3-7-13(8-4-10)11-1-5-12-6-2-11/h1-2,5-6,10,14H,3-4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGWWBRWRZGBLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Fluoro-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B161749.png)

![[(3S,4Ar,6aR,6aR,6bR,8aS,12aS,14aR,14bR)-4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicen-3-yl] acetate](/img/structure/B161761.png)

![Tricyclo[2.2.1.02,6]heptan-3-amine, 1,7,7-trimethyl-, stereoisomer (9CI)](/img/structure/B161763.png)